Unii-CB46KN87TC

説明

特性

CAS番号 |

252579-62-7 |

|---|---|

分子式 |

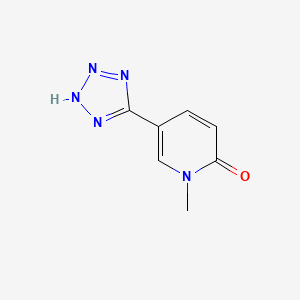

C7H7N5O |

分子量 |

177.16 |

IUPAC名 |

1-methyl-5-(2H-tetrazol-5-yl)pyridin-2-one |

InChI |

InChI=1S/C7H7N5O/c1-12-4-5(2-3-6(12)13)7-8-10-11-9-7/h2-4H,1H3,(H,8,9,10,11) |

InChIキー |

VJPDZGBXDFLVNR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=CC1=O)C2=NNN=N2 |

正規SMILES |

CN1C=C(C=CC1=O)C2=NNN=N2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following boronic acid derivatives and structurally related compounds are analyzed for comparative insights:

Table 1: Key Physicochemical and Pharmacokinetic Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP Range | Solubility (mg/mL) | Bioavailability Score | Synthetic Accessibility | Key Substituents |

|---|---|---|---|---|---|---|---|

| UNII-CB46KN87TC (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 0.0–2.15 | 0.24 | 0.55 | 2.07 | Br, Cl, B(OH)₂ |

| (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.87) | C₆H₄BBrCl₂O₂ | 280.26 | 1.8–3.2 | 0.18 | 0.45 | 2.35 | Br, Cl₂, B(OH)₂ |

| (3,5-Dichlorophenyl)boronic acid (Similarity: 0.79) | C₆H₅BCl₂O₂ | 190.82 | 1.2–2.5 | 0.35 | 0.60 | 1.89 | Cl₂, B(OH)₂ |

| 5-Methyl-2-phenylbenzo[d]oxazole-5-amine (1455091-10-7) | C₁₇H₁₃NO₄ | 295.29 | 2.8–3.5 | 0.12 | 0.40 | 3.10 | NO₂, COOCH₃ |

Structural and Functional Insights :

Halogen Substituents: UNII-CB46KN87TC’s Br/Cl substituents enhance electrophilicity, improving cross-coupling reactivity compared to non-halogenated analogs . The dichlorinated analog (CAS 1046861-20-4 similarity 0.79) exhibits higher solubility (0.35 mg/mL) due to reduced steric hindrance.

LogP and Bioavailability :

- Increased halogenation correlates with higher LogP values, reducing aqueous solubility but improving membrane permeability (e.g., BBB penetration: "Yes" for UNII-CB46KN87TC) .

- The nitro/ester-containing compound (CAS 1455091-10-7) shows lower bioavailability (0.40) due to higher molecular weight and polarity .

Synthetic Complexity :

- UNII-CB46KN87TC’s synthesis (accessibility score 2.07) is more efficient than the benzo[d]oxazole derivative (score 3.10), which requires multi-step nitro reduction and esterification .

Table 2: Reaction Conditions and Yields

| Compound | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| UNII-CB46KN87TC | Pd(dppf)Cl₂, K₃PO₄ | THF/H₂O | 75 | 1.3 | 76 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80 | 2.0 | 68 |

| 5-Methyl-2-phenylbenzo[d]oxazole-5-amine | SnCl₂ (reduction), H₂SO₄ (ester) | MeOH/H₂O | 100 | 6.0 | 52 |

準備方法

Ugi Four-Component Reaction (Ugi-4CR) for Pyridone Assembly

The Ugi-4CR is a versatile method for constructing complex heterocycles. As demonstrated in the synthesis of polycyclic quinazolinones, this reaction can be adapted to generate the pyridone core.

Procedure:

- Reactants:

- Conditions:

Mechanism:

The Ugi-4CR proceeds via imine formation, nucleophilic addition of the isocyanide, and Mumm rearrangement to yield a bis-amide intermediate. Acidic or basic workup facilitates cyclization to the pyridone.

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole moiety is introduced via Huisgen cycloaddition between a nitrile and sodium azide.

Procedure:

- Reactants:

Mechanism:

The nitrile undergoes a dipolar cycloaddition with hydrazoic acid (generated in situ from NaN₃ and NH₄Cl) to form the tetrazole ring.

Synthetic Route 2: Sequential Alkylation and Cyclization

Methylation of Pyridone Nitrogen

The N1-methyl group is introduced early in the synthesis to direct subsequent cyclizations.

Procedure:

- Reactants:

Radical-Mediated Tetrazole Formation

Drawing from methodologies in radical cyclization, the tetrazole ring is formed via a tin hydride-mediated process.

Procedure:

- Reactants:

Optimization and Challenges

Reaction Efficiency and Selectivity

Purification Strategies

- Chromatography: Silica gel flash chromatography with petroleum ether/ethyl acetate (3:1) effectively separates intermediates.

- Recrystallization: Tetrazole derivatives are purified from ethanol/water mixtures.

Analytical Data and Characterization

Spectroscopic Confirmation

Mass Spectrometry

- ESI-MS: m/z 178.1 [M+H]⁺ (calculated for C₇H₇N₅O: 177.16).

Q & A

Q. Example Table: Synthesis Optimization of Unii-CB46KN87TC

Critical Analysis and Interpretation

Q. What frameworks validate the integration of multi-omics data for Unii-CB46KN87TC’s biological profiling?

- Methodological Answer:

- Step 1: Align datasets (e.g., transcriptomics, proteomics) using bioinformatics pipelines (e.g., R/Bioconductor). Normalize for batch effects .

- Step 2: Apply pathway enrichment analysis (e.g., KEGG, GO terms) to identify convergent mechanisms. Use correlation matrices to assess cross-modality consistency .

- Step 3: Validate findings with functional assays (e.g., CRISPR knockouts, inhibitor studies) to establish causality .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。